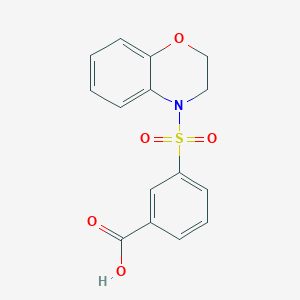
N-Desmethyltrimeprazine Hydrochloride (Nortrimeprazine Hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyltrimeprazine Hydrochloride typically involves the demethylation of trimeprazine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or hydrogen bromide in acetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of N-Desmethyltrimeprazine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is then purified through crystallization or chromatography techniques to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions: N-Desmethyltrimeprazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to trimeprazine.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Trimeprazine.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
N-Desmethyltrimeprazine Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its antihistamine properties and potential therapeutic applications in treating allergic reactions.
Industry: Utilized in the development and quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of N-Desmethyltrimeprazine Hydrochloride involves its interaction with histamine receptors. It acts as an antagonist at the H1 histamine receptor, thereby inhibiting the effects of histamine in the body. This leads to a reduction in allergic symptoms such as itching, swelling, and redness. The compound may also interact with other receptors in the central nervous system, contributing to its sedative effects .
Comparison with Similar Compounds
Trimeprazine: The parent compound from which N-Desmethyltrimeprazine Hydrochloride is derived.
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Methotrimeprazine: A phenothiazine used in the management of psychosis and pain.
Uniqueness: N-Desmethyltrimeprazine Hydrochloride is unique due to its specific demethylated structure, which imparts distinct pharmacological properties compared to its parent compound, trimeprazine. Its primary use as an impurity standard in pharmaceutical testing also sets it apart from other phenothiazine derivatives .
Properties
Molecular Formula |
C17H21ClN2S |
|---|---|
Molecular Weight |
320.9 g/mol |
IUPAC Name |
N,2-dimethyl-3-phenothiazin-10-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(11-18-2)12-19-14-7-3-5-9-16(14)20-17-10-6-4-8-15(17)19;/h3-10,13,18H,11-12H2,1-2H3;1H |
InChI Key |
IXJLDTFUNYDTMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B13449321.png)



![1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)
![5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13449369.png)
![1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid](/img/structure/B13449375.png)
